Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems are more than just a chemical curiosity; their distinct structural attributes impart valuable properties that are highly sought after in modern organic chemistry.
Spiro compounds are defined by their unique architecture where two rings are connected at a single spiro atom. This arrangement results in a twisted, three-dimensional structure. The spiro[4.4]nonane framework, composed of two cyclopentane (B165970) rings, exhibits a significant degree of conformational rigidity compared to its open-chain or monocyclic counterparts. This rigidity is a crucial feature, as it allows for the precise spatial positioning of functional groups, a key factor in designing molecules with specific biological activities or material properties. The constrained nature of the spirocyclic scaffold reduces the number of accessible conformations, which can lead to enhanced binding affinity with biological targets.
The spiro junction itself can be a source of chirality. Even in the absence of traditional chiral centers (a carbon atom with four different substituents), a spiro compound can be chiral if it lacks a plane of symmetry. This is a form of axial chirality. The spiro[4.4]nonane system, depending on the substitution pattern, can exhibit complex stereochemistry. The presence of substituents on the rings can create multiple stereocenters, leading to a variety of diastereomers and enantiomers. The ability to synthesize and control the stereochemistry of these complex three-dimensional structures is a significant challenge and an active area of research in synthetic organic chemistry.
Overview of the Spiro[4.4]nonane Core in Modern Chemical Research
The spiro[4.4]nonane skeleton is a recurring motif in a range of biologically active natural products and synthetic compounds. Its presence often correlates with interesting pharmacological properties. For instance, derivatives of the spiro[4.4]nonane core have been investigated for their potential as antibacterial agents. Research has shown that certain spiro[4.4]nonane derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, the spiro[4.4]nonane framework is found in some natural products with potential therapeutic applications. nih.govencyclopedia.pub The development of synthetic methodologies to access enantiomerically pure spiro[4.4]nonane derivatives is crucial for exploring their full potential in drug discovery and development. nih.gov Synthetic efforts often focus on creating these structures with high stereocontrol to enable the systematic investigation of their structure-activity relationships. acs.org
Table 1: Research Highlights of the Spiro[4.4]nonane Core
| Research Area | Key Findings |
|---|---|
| Natural Products | The spiro[4.4]nonane moiety is present in various natural products, some of which exhibit biological activity. nih.govencyclopedia.pub |
| Medicinal Chemistry | Synthetic derivatives are being explored for their antibacterial and other pharmacological properties. researchgate.netnih.govmdpi.com |
| Asymmetric Synthesis | Development of stereoselective methods to construct chiral spiro[4.4]nonane scaffolds is an active area of research. nih.govrsc.org |
| Functional Materials | The rigid spiro[4.4]nonane framework is being investigated for creating novel organic materials with specific properties. researchgate.net |
Structural Context of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate within Spiroketone and Spiroester Chemistry
This compound is a bifunctional molecule that incorporates both a ketone and an ethyl ester group within the spiro[4.4]nonane framework. This combination of functionalities offers a rich platform for further chemical transformations.
Spiroketone: The presence of the carbonyl group (C=O) at the 1-position classifies this compound as a spiroketone. Spiroketones are valuable intermediates in organic synthesis. The ketone functionality can undergo a wide range of reactions, including nucleophilic additions, reductions, and alpha-functionalization. The synthesis of spiroketones can often be achieved through intramolecular cyclization reactions. rsc.org
Spiroester: The ethyl carboxylate group at the 2-position places the molecule in the category of spiroesters. Esters are versatile functional groups that can be hydrolyzed to carboxylic acids, reduced to alcohols, or react with organometallic reagents. youtube.com The relative positioning of the ketone and ester groups in this compound makes it a β-keto ester. This structural motif is particularly important in organic synthesis as the α-proton (at the 2-position) is acidic and can be readily removed to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
The synthesis of such spirocyclic β-keto esters can potentially be achieved through methods like the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.orgorganic-chemistry.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This reaction is particularly effective for forming five- and six-membered rings. wikipedia.orglibretexts.org
Table 2: Functional Group Characteristics of this compound
| Functional Group | Position | Chemical Class | Key Reactivity |
|---|---|---|---|
| Carbonyl (C=O) | 1 | Ketone | Nucleophilic addition, reduction, enolization |
| Ethyl Carboxylate (-COOEt) | 2 | Ester | Hydrolysis, reduction, enolate formation |
Structure
3D Structure
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 4-oxospiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-15-11(14)9-5-8-12(10(9)13)6-3-4-7-12/h9H,2-8H2,1H3 |
InChI Key |
WMULSTYRCCOBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(C1=O)CCCC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Analysis of Spiro 4.4 Nonane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A full analysis would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Elucidation of Carbon Skeleton and Proton Environments via ¹H and ¹³C NMR
¹H NMR spectroscopy would provide information about the different proton environments in Ethyl 1-oxospiro[4.4]nonane-2-carboxylate. The number of signals would correspond to the number of non-equivalent protons, their chemical shifts would indicate the electronic environment of each proton, the integration of the signals would reveal the ratio of protons in each environment, and the splitting patterns (multiplicity) would give information about neighboring protons.
¹³C NMR spectroscopy would be used to determine the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the carbon signals would help to identify the types of carbon atoms present (e.g., carbonyl, sp³, sp²).
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ketone and ester carbonyl groups, as well as C-O and C-H stretching and bending vibrations. The precise frequencies of these vibrations would provide further structural information.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) would be employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak would confirm the molecular formula, and the fragmentation pattern would provide clues about the connectivity and stability of different parts of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This information would allow for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Detailed Conformational Analysis in the Crystalline State
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules in the solid state. numberanalytics.com For spirocyclic systems, this technique provides invaluable information on bond lengths, bond angles, and the conformation of the constituent rings.
In a study of a related compound, (S)-(–)-spiro[4.4]nonane-1,6-dione, X-ray analysis revealed that the two five-membered rings adopt a conformation that is intermediate between an envelope and a half-chair form, though it is closer to the latter. rsc.org This deviation from perfect planarity is a common feature of cyclopentane (B165970) rings, aimed at minimizing torsional strain. For this compound, a similar puckering of both cyclopentane rings in the crystalline state is anticipated. The spiro center, being a quaternary carbon, enforces a perpendicular orientation of the two rings.
The conformation of the ethyl carboxylate substituent at the C2 position is also of significant interest. Crystal packing forces and intramolecular interactions will dictate its orientation. It is expected that the ester group will adopt a conformation that minimizes steric hindrance with the adjacent carbonyl group and the spiro framework. The table below summarizes key structural parameters determined for (S)-(–)-spiro[4.4]nonane-1,6-dione, which can serve as a model for this compound.
| Parameter | Value for (S)-(–)-spiro[4.4]nonane-1,6-dione | Expected for this compound |
|---|---|---|
| Ring Conformation | Intermediate between envelope and half-chair rsc.org | Puckered (Envelope or Half-Chair) |
| Angle between C=O vectors | 84° rsc.org | Dependent on ring pucker and substituent orientation |
| Spiro-atom hybridization | sp³ | sp³ |
Unambiguous Determination of Stereochemical Relationships
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of spiro compounds in solution. numberanalytics.com One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are crucial for assigning the relative and, in some cases, absolute stereochemistry of these molecules.
For this compound, the presence of a chiral center at C2 (and the spiro carbon C5) gives rise to diastereomers. The spatial relationships between protons can be determined using techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY).
COSY: This experiment identifies protons that are coupled to each other through chemical bonds. longdom.org In the spiro[4.4]nonane framework, COSY spectra would reveal the connectivity within each five-membered ring, helping to trace the proton network.
NOESY/ROESY: These experiments detect protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry at the C2 position by observing NOEs between the proton at C2 and protons on the spiro backbone.
The ¹³C NMR spectrum is also highly informative. The chemical shifts of the carbon atoms in the spiro rings are sensitive to their stereochemical environment. Diagnostic signals, such as those for the methylene (B1212753) carbons of the spirocyclopropane fragment in related compounds, have been used to make stereochemical assignments. researchgate.net A similar approach can be applied to the spiro[4.4]nonane system.
The following table presents hypothetical ¹³C NMR chemical shift ranges for this compound, based on data for related structures like ethyl 2-oxocyclopentanecarboxylate and spiro[4.4]nonane.
| Carbon Atom | Expected ¹³C Chemical Shift Range (ppm) | Rationale |
|---|---|---|
| C=O (Ketone) | 200-220 | Typical for a five-membered ring ketone |
| C=O (Ester) | 165-175 | Standard for an ethyl ester carbonyl |
| Spiro Carbon (C5) | 50-70 | Quaternary carbon in a strained ring system |
| CH-COOEt (C2) | 45-60 | Methine carbon alpha to two carbonyl groups |
| Ring CH₂ | 20-40 | Aliphatic methylene groups in a cyclopentane ring |
| Ester O-CH₂ | 60-65 | Methylene group of the ethyl ester |
| Ester CH₃ | 10-15 | Methyl group of the ethyl ester |
Raman Spectroscopy for Conformational Dynamics and Molecular Interactions
Raman spectroscopy, a form of vibrational spectroscopy, provides detailed information about the molecular vibrations of a compound and is particularly sensitive to the molecular backbone and functional groups. For this compound, Raman spectroscopy can be used to study conformational dynamics and intermolecular interactions.
The most prominent feature in the Raman spectrum is expected to be the stretching vibration of the carbonyl (C=O) groups. The frequency of the C=O stretching mode is highly sensitive to the local environment, including ring strain and electronic effects. researchgate.net In cyclic ketones, the C=O stretching frequency generally increases as the ring size decreases due to increased angle strain. youtube.com For the cyclopentanone (B42830) ring in the target molecule, the ketone C=O stretch is expected in the range of 1740-1750 cm⁻¹. The ester carbonyl will likely appear at a slightly lower frequency.
The table below lists the expected characteristic Raman shifts for the primary functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretching | 1740 - 1750 researchgate.netyoutube.com |
| C=O (Ester) | Stretching | 1720 - 1740 acs.org |
| C-C (Ring) | Stretching/Breathing | 800 - 1200 |
| C-H | Stretching | 2800 - 3000 |
Computational and Theoretical Studies of Spiro 4.4 Nonane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central tool for the theoretical investigation of spiro[4.4]nonane systems. Its balance of computational cost and accuracy makes it ideal for studying the conformational landscapes, reaction mechanisms, and electronic properties of these molecules. tandfonline.commdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, provide a robust framework for understanding their chemical behavior. aip.org
For a substituted derivative like Ethyl 1-oxospiro[4.4]nonane-2-carboxylate, the conformational space is more complex due to the presence of the oxo and ethyl carboxylate groups. These substituents can exist in various orientations (axial or equatorial-like positions relative to the puckered rings), leading to multiple low-energy conformers. DFT calculations can precisely determine the relative energies of these conformers, revealing the most populated states under thermal equilibrium. For instance, calculations can quantify the energetic preference for the ethyl carboxylate group to adopt a pseudo-equatorial position to minimize steric strain.
Table 1: Calculated Relative Energies of Hypothetical Conformers of a Substituted Spiro[4.4]nonane System
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| A | Diequatorial | 0.00 |
| B | Axial-Equatorial | 1.52 |
| C | Diaxial | 3.89 |
Note: Data is illustrative and based on typical findings for substituted cyclic systems.
DFT is a powerful method for elucidating the mechanisms of organic reactions involving spiro[4.4]nonane derivatives. aip.orgacs.org It allows for the mapping of reaction pathways, the identification of intermediates, and, crucially, the characterization of transition states. mdpi.comresearchgate.net By calculating the activation energies, researchers can predict the feasibility and selectivity of a given reaction.
For example, in the synthesis of spiro[4.4]nonane-diones via a Diels-Alder reaction, DFT can be used to model the approach of the dienophile to the diene, predict the stereochemical outcome, and calculate the energy barrier for the cycloaddition. acs.org Transition state theory, combined with DFT-calculated energies, can provide theoretical reaction rate constants. researchgate.net Locating the transition state, which is a first-order saddle point on the potential energy surface characterized by a single imaginary frequency, is a key step in these investigations. youtube.com The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state correctly connects the reactants and products. mdpi.com
The unique perpendicular arrangement of the two rings in a spiro system leads to a specific type of electronic interaction known as spiroconjugation. stackexchange.com This through-space interaction occurs between the π-orbitals of unsaturated systems in the two separate rings. acs.org DFT calculations are essential for visualizing the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and quantifying the extent of this orbital overlap. mdpi.com
In unsaturated spiro[4.4]nonane systems like spiro[4.4]nonatetraene, spiroconjugation results in a splitting of the π-molecular orbital energy levels. stackexchange.com This can lead to unique electronic and photophysical properties. researchgate.net The interaction destabilizes the system if it contains 4n π-electrons (antiaromatic), while it stabilizes systems with 4n+2 π-electrons (aromatic). stackexchange.com DFT can calculate these stabilization or destabilization energies and predict how spiroconjugation will affect the molecule's UV-Vis spectrum and reactivity. figshare.comrsc.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of spiro[4.4]nonane systems over time, from picoseconds to microseconds. mdpi.comnih.gov While DFT is excellent for static properties and reaction pathways, MD, using classical force fields, can model the conformational flexibility and intermolecular interactions in a condensed phase, such as in a solvent. mdpi.com
For this compound, MD simulations can reveal how the molecule explores its conformational space in solution, how the flexible ethyl group moves, and how solvent molecules arrange themselves around the solute. youtube.com This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site, where flexibility and specific intermolecular interactions (like hydrogen bonds) are critical. tandfonline.commdpi.com
Quantum Chemical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical methods, particularly DFT, are now routinely used to predict spectroscopic parameters with high accuracy. acs.orgmdpi.com This capability is invaluable for structure verification and interpretation of experimental spectra.
For this compound, calculating the nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the spectra for different possible isomers or conformers, a direct comparison with experimental data can confirm the correct structure. acs.org This is especially useful for complex 3D structures like spirocycles, where empirical prediction rules may fail. trygvehelgaker.no Similarly, the calculation of vibrational frequencies can predict the IR spectrum, helping to assign specific absorption bands to molecular motions, such as the C=O stretches of the ketone and ester groups.
Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Representative Spiroketone Moiety
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C=O (Ketone) | 215.4 | 214.9 |
| Spiro C | 65.2 | 64.8 |
| Cα | 40.1 | 39.7 |
| Cβ | 25.8 | 25.5 |
Note: Data is illustrative and demonstrates the typical accuracy of modern DFT calculations.
Theoretical Insights into Structure–Reactivity Relationships
Computational studies provide a quantitative foundation for understanding structure-reactivity relationships. libretexts.org By analyzing the results of DFT and other theoretical calculations, chemists can correlate specific structural or electronic features of spiro[4.4]nonane derivatives with their observed chemical reactivity.
For instance, the calculated LUMO energy of this compound can indicate its susceptibility to nucleophilic attack. A lower LUMO energy suggests greater electrophilicity at the carbonyl carbons. Furthermore, calculated electrostatic potential maps can visually identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reaction. These theoretical descriptors help rationalize why certain reactions proceed with high regioselectivity and provide a predictive framework for designing new synthetic routes or molecules with desired properties. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate as a Versatile Synthetic Building Block
This compound is a highly functionalized organic molecule that serves as a fundamental component in the bottom-up assembly of complex molecular structures. rsc.org Its utility as a versatile building block stems from the presence of multiple reactive sites: the ketone, the ester, and the spirocyclic core itself. These features allow for a variety of chemical transformations, enabling chemists to introduce diversity and complexity in a controlled manner. The spiro[4.4]nonane skeleton, in particular, provides a rigid and spatially well-defined scaffold, which is crucial for exploring three-dimensional chemical space. researchgate.net This is a departure from traditional, often "flat," molecular designs and offers a pathway to novel molecular geometries with unique properties. nih.gov
The inherent three-dimensionality of spiro compounds like this compound is increasingly sought after in fields such as medicinal chemistry, where it can lead to improved physicochemical properties of drug candidates. nih.govnih.gov The functional groups on the molecule allow for its incorporation into larger structures through various synthetic strategies, making it a valuable tool for creating libraries of diverse compounds for screening and optimization.
Precursors for the Construction of Complex Spirocyclic Molecules
The spiro[4.4]nonane framework is a common motif in a number of biologically important natural and synthetic compounds. researchgate.net this compound and its derivatives are key starting materials for the synthesis of a wide array of more complex spirocyclic molecules. The construction of these intricate structures often relies on strategic manipulations of the functional groups present in the initial building block.
While this compound is a carbocyclic spiro compound, its core structure is related to the broader class of spirocycles, including spiroketals. Methodologies developed for the synthesis of spirocycles can often be adapted. For instance, the synthesis of spiroketals frequently involves the acid-promoted intramolecular acetalization of dihydroxy ketone derivatives. This general strategy highlights the importance of ketone precursors in the formation of spirocyclic systems. The ketone functionality in this compound makes it a suitable starting point for transformations that could lead to precursors for spiroketal synthesis, for example, through ring-opening and subsequent functional group manipulation to introduce the necessary hydroxyl groups.
Inspired by the biosynthesis of polyketide natural products, iterative synthesis has emerged as a powerful strategy for the efficient construction of complex molecules with repeating structural units. mdpi.com This approach involves the sequential addition of building blocks through a repeated series of reactions. While direct evidence for the use of this compound in iterative approaches to poly-spirocycles is not extensively documented, the concept is applicable. An iterative approach for synthesizing double spirocycles from simple cyclic ketones has been demonstrated, showcasing the potential for extending this strategy to more complex polyspirocyclic systems. ontosight.ai A general iterative process could involve the reaction of a functionalized spiro[4.4]nonane building block, followed by deprotection or functional group transformation to allow for the addition of the next spirocyclic unit.
Development of Chiral Ligands and Catalysts in Asymmetric Synthesis
The field of asymmetric catalysis has been significantly advanced by the development of chiral ligands that can effectively control the stereochemical outcome of a reaction. nih.gov The rigid C2-symmetric backbone of the spiro[4.4]nonane system makes it an excellent scaffold for the design of such ligands. oup.comresearchgate.net Chiral ligands based on the spiro[4.4]nonane framework have shown exceptional performance in a variety of metal-catalyzed asymmetric reactions. oup.comresearchgate.net
For example, a class of chiral phosphine-oxazoline ligands, known as SpinPHOX, is derived from a spiro[4.4]-1,6-nonadiene backbone, which can be synthesized from racemic spiro[4.4]nonane-1,6-dione. oup.com These ligands, in combination with iridium, are highly effective for the asymmetric hydrogenation of a broad range of substrates. oup.com The defined spatial orientation of the coordinating groups, enforced by the spirocyclic scaffold, is crucial for achieving high levels of enantioselectivity.
| Ligand Family | Metal | Reaction Type | Substrate Class | Enantioselectivity |
| SpirOP | Rhodium | Hydrogenation | Dehydro amino acids | Excellent |
| SpiroNP | Rhodium | Hydrogenation | Dehydro amino acids | Excellent |
| SpinPHOX | Iridium | Hydrogenation | Various | High |
| SpiroBOXs | Copper | Carbene Insertion | Diazoesters | High |
Relevance in the Design of Novel Molecular Scaffolds for Chemical Space Exploration
The exploration of chemical space is a central theme in modern drug discovery and materials science. wesleyan.edu Spirocyclic scaffolds, due to their inherent three-dimensionality, provide access to novel regions of chemical space that are underexplored by traditional flat aromatic structures. nih.govwesleyan.edu this compound serves as a valuable starting point for the synthesis of diverse libraries of spirocyclic compounds. researchgate.net The ability to functionalize the scaffold at different positions allows for the systematic variation of substituents and the fine-tuning of molecular properties. researchgate.net
The rigid nature of the spiro[4.4]nonane core ensures that the appended functional groups are held in well-defined spatial arrangements, which is critical for understanding structure-activity relationships. nih.gov The increasing use of spirocyclic scaffolds in medicinal chemistry has led to the development of several approved drugs, highlighting the importance of this structural motif. nih.gov
Potential Contributions to Materials Science
The unique structural and electronic properties of spiro compounds make them attractive candidates for applications in materials science. ontosight.ai Molecules containing spiro-linked π-conjugated systems have garnered considerable attention for their potential use in organic functional materials. researchgate.net While research in this area is ongoing, the spiro[4.4]nonane framework offers a robust and tunable platform for the design of new materials.
For instance, spiro compounds are being investigated for their use in organic light-emitting diodes (OLEDs) and optoelectronics. ontosight.ai The rigid spiro-center can help to prevent aggregation and control the intermolecular interactions, which is crucial for achieving high performance in these applications. The functionalization of the spiro[4.4]nonane core with chromophores or other electronically active groups could lead to the development of novel materials with tailored optical and electronic properties. researchgate.net The synthesis of functional organic molecules containing the spiro[4.4]nonane skeleton has been reported, with potential applications as enantioenriched ligands and in functional materials and polymers. nih.gov
Optoelectronic Materials and Dyes Based on Spiroconjugation
While direct applications of this compound in optoelectronic materials are not extensively documented, the broader class of spiro compounds has garnered significant interest in this area. The concept of "spiroconjugation" is key to their utility.
Spiroconjugation refers to the through-space electronic interaction between two perpendicular π-systems linked by a common spiro-carbon atom. This interaction can lead to unique photophysical properties, such as high thermal stability, good solubility, and the ability to form amorphous thin films, which are desirable for applications in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic photovoltaics.
Derivatives of the spiro[4.4]nonane core can be functionalized to create materials with tailored electronic properties. For instance, the ketone and ester groups in this compound could serve as handles for further chemical modification, allowing for the attachment of chromophoric or electron-donating/accepting groups. These modifications can tune the absorption and emission properties of the resulting molecules, making them suitable for use as fluorescent dyes or as components in optoelectronic devices.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for Ethyl 1-oxospiro[4.4]nonane-2-carboxylate, and what factors influence yield optimization?
- Methodological Answer : Synthesis often involves multi-step reactions, including cyclization and esterification. For example, spirocyclic ketones can be synthesized via hydrogenation using catalysts like Raney Ni under controlled pressure (50 psi H₂) in methanol, followed by recrystallization from ethanol to isolate pure crystals . Yield optimization depends on reaction time, temperature, catalyst activity, and solvent purity. Impurities in starting materials (e.g., methyl 1-tert-butyl derivatives) can reduce yields by 10–15%, necessitating rigorous purification .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and functional groups?
- Methodological Answer :
- X-ray crystallography : Resolves the spirocyclic core and bond angles (e.g., C–C bond lengths: 1.54–1.58 Å) with precision .
- NMR spectroscopy : ¹H NMR identifies methyl (δ 1.2–1.4 ppm) and ester groups (δ 4.1–4.3 ppm), while ¹³C NMR confirms the ketone (δ ~210 ppm) and ester carbonyl (δ ~170 ppm) .
- IR spectroscopy : Detects ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretches, with deviations indicating hydrogen bonding or steric strain .
Q. How do the ester and ketone functional groups influence reactivity in nucleophilic reactions?
- Methodological Answer :
- The ester undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid derivatives. Reaction rates depend on steric hindrance from the spiro framework .
- The ketone participates in nucleophilic additions (e.g., Grignard reagents), but spirocyclic rigidity may slow kinetics by 20–30% compared to linear analogs. Computational modeling (DFT) predicts activation energies for nucleophilic attack .
Advanced Research Questions
Q. How can researchers resolve conflicting crystallographic data (e.g., bond length discrepancies) between X-ray diffraction and computational models?
- Methodological Answer :
- Use SHELXL refinement (via SHELX software) to adjust thermal parameters and hydrogen atom positioning, reducing R-factor discrepancies to <5% .
- Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical vs. experimental bond lengths. Discrepancies >0.02 Å may indicate crystal packing effects or measurement errors .
Q. What experimental strategies are recommended for investigating structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Substituent variation : Introduce methyl, ethyl, or benzyl groups at the 2- or 6-positions to assess steric/electronic effects on target binding (e.g., enzyme inhibition assays) .
- Docking studies : Use AutoDock Vina to simulate interactions with proteins (e.g., kinases), prioritizing derivatives with ΔG < -8 kcal/mol for synthesis .
- Kinetic profiling : Compare hydrolysis rates of ester derivatives under physiological conditions (pH 7.4, 37°C) to evaluate metabolic stability .
Q. What methodologies enable precise determination of stereochemical configuration in spirocyclic derivatives?
- Methodological Answer :
- X-ray crystallography : Absolute configuration assignment via anomalous dispersion (if heavy atoms present) or reference to known enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to confirm chiral centers in solution .
- Chiral derivatization : React with Mosher’s acid chloride (R/S isomers) and analyze ¹H NMR splitting patterns to assign configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
